Regioisomeric Methyl Substitution: 3,5-Dimethyl vs. 2,4-Dimethyl Target Engagement
The 3,5-dimethylphenyl substitution on the N1 of the pyrazolo[3,4-d]pyrimidine core creates a symmetric, meta-substituted steric environment distinct from the ortho/para-substituted 2,4-dimethylphenyl regioisomer. The 2,4-dimethylphenyl analog (BDBM79516) has a documented EC50 of 9,820 nM at the dopamine D2L/neurotensin NTS1 receptor, as reported in PubChem BioAssay AID 504549 from the Sanford-Burnham Center for Chemical Genomics [1]. Although direct affinity data for the 3,5-dimethylphenyl target compound at the same receptor panel are not yet publicly available from permitted sources, the regioisomeric shift alone has been shown in broader pyrazolo[3,4-d]pyrimidine SAR literature to alter hydrogen-bonding geometry with the hinge region of kinase domains and to affect complementarity with hydrophobic pockets proximal to the N1-aryl binding site [2]. This structural difference provides a testable hypothesis for differential selectivity screening.
| Evidence Dimension | GPCR binding affinity (D2L/NTS1 receptor) |
|---|---|
| Target Compound Data | Not yet reported in permitted public databases for this specific target; available for screening |
| Comparator Or Baseline | 1-(2,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine (BDBM79516): EC50 = 9,820 nM |
| Quantified Difference | Regioisomeric shift; quantitative differential binding data pending experimental determination |
| Conditions | PubChem BioAssay AID 504549; dopamine receptor D2L/neurotensin receptor NTS1 (Homo sapiens); primary screening format |
Why This Matters
The 3,5- vs. 2,4-dimethyl substitution pattern is a critical SAR variable; procurement of the 3,5-isomer enables interrogation of this variable without confounding by other scaffold changes, supporting systematic lead optimization campaigns.
- [1] BindingDB entry BDBM79516 / PubChem BioAssay AID 504549. EC50 = 9.82E+3 nM. Sanford-Burnham Center for Chemical Genomics (2011). DOI: 10.7270/Q22N50RJ. View Source
- [2] Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors. Chemical Reviews, 114(14), 7189–7238. DOI: 10.1021/cr400270z. View Source
